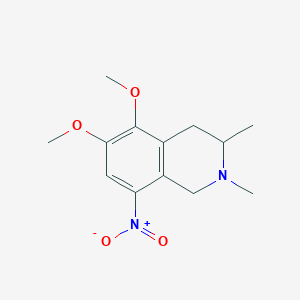
5-Benzyl-2,6-dichloronicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2,6-dichloronicotinonitrile is a chemical compound with the molecular formula C13H8Cl2N2 and a molecular weight of 263.12 g/mol . This compound is characterized by the presence of a benzyl group attached to a 2,6-dichloronicotinonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2,6-dichloronicotinonitrile typically involves the reaction of 2,6-dichloronicotinonitrile with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2,6-dichloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tert-butanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with various nucleophiles replacing the chlorine atoms.
Reduction: 5-Benzyl-2,6-dichloronicotinamide.
Oxidation: 5-Benzyl-2,6-dichloronicotinic acid.
Scientific Research Applications
5-Benzyl-2,6-dichloronicotinonitrile is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzyl-2,6-dichloronicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloronicotinonitrile
- 5-Benzyl-2-chloronicotinonitrile
- 5-Benzyl-6-chloronicotinonitrile
Uniqueness
5-Benzyl-2,6-dichloronicotinonitrile is unique due to the presence of both benzyl and dichloro groups on the nicotinonitrile core. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C13H8Cl2N2 |
|---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
5-benzyl-2,6-dichloropyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8Cl2N2/c14-12-10(6-9-4-2-1-3-5-9)7-11(8-16)13(15)17-12/h1-5,7H,6H2 |
InChI Key |
DQMDAXBVCMUVRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(N=C2Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine](/img/structure/B15065175.png)
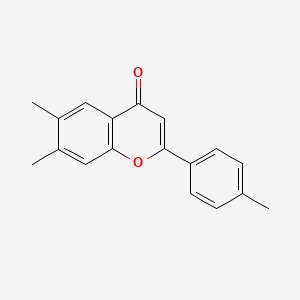

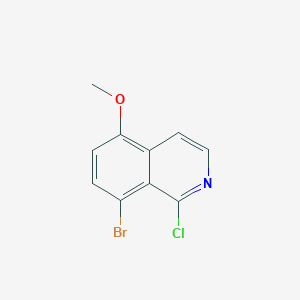
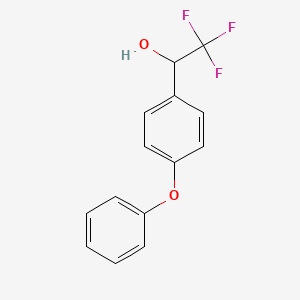

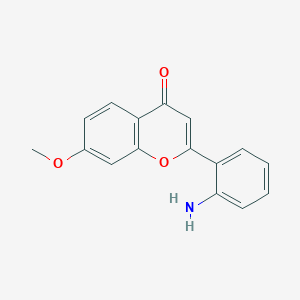
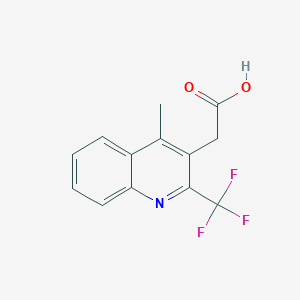
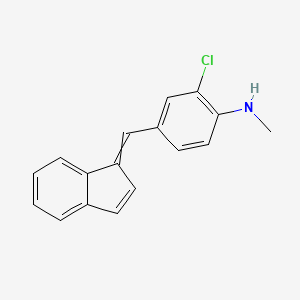
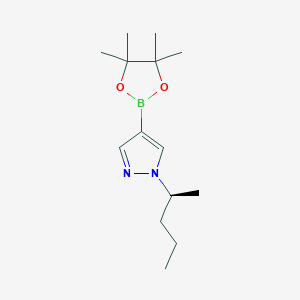
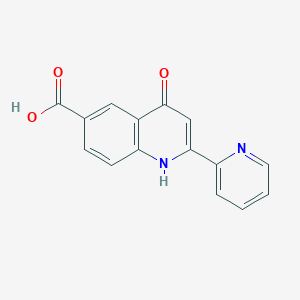
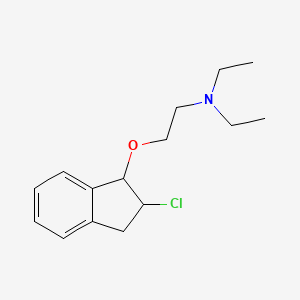
![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)
